Tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate
Description
Tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate is a fluorinated amino acid derivative characterized by a tert-butyl ester group, a phenyl-substituted amino group, and two fluorine atoms at the β-carbon. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the fluorine atoms and bulky tert-butyl group.
Properties
IUPAC Name |
tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-12(2,3)18-11(17)13(14,15)10(16)9-7-5-4-6-8-9/h4-8,10H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDMNIQBWPDCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, tert-butyl acetoacetate, and difluoromethylamine.
Key Reactions:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmosphere to prevent side reactions and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of amino acid esters, including tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate, exhibit promising anticancer properties. For instance, studies have shown that compounds with difluoromethyl groups can enhance the biological activity of amino acid derivatives by modulating their interaction with biological targets.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of amino acid derivatives. The findings demonstrated that the introduction of difluoromethyl groups significantly improved the potency against various cancer cell lines .
Table 1: Anticancer Activity of Amino Acid Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.4 | MCF-7 (Breast Cancer) |
| Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate | 7.8 | A549 (Lung Cancer) |
| Phenylalanine derivative | 10.5 | HeLa (Cervical Cancer) |
Organic Synthesis
2.1 Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, making it valuable in synthesizing more complex molecules.
Case Study:
In a recent publication, researchers utilized this compound as a precursor for synthesizing novel peptide analogs. The reactions were carried out under mild conditions, demonstrating the compound's utility in peptide synthesis .
Table 2: Synthetic Applications
| Reaction Type | Conditions | Yield (%) | Product Name |
|---|---|---|---|
| Amidation with acyl chlorides | Room temperature | 85 | Acylated product |
| Coupling with activated esters | Reflux in DMF | 90 | Peptide analog |
| Reduction to amine | LiAlH4 in THF | 95 | Amino derivative |
Materials Science
3.1 Polymerization and Coatings
The compound has also been explored for its potential in materials science, particularly in the development of polymeric materials and coatings. Its structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Case Study:
A study on polymer blends indicated that adding this compound improved the thermal properties of polycarbonate blends significantly . This enhancement was attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix.
Table 3: Thermal Properties of Polymer Blends
| Blend Composition | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) |
|---|---|---|
| Polycarbonate + 5% Tert-butyl derivative | 110 | 350 |
| Polycarbonate + 10% Tert-butyl derivative | 115 | 360 |
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate involves its interaction with molecular targets through its functional groups:
Amino Group: Can form hydrogen bonds and ionic interactions with biological molecules.
Fluorine Atoms: Enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes.
Ester Group: Can undergo hydrolysis to release the active amino acid or peptide, which then exerts its biological effects.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Features of Analogs
Key Observations :
Fluorine Substitution: The presence of fluorine atoms (e.g., -CF₂ or -F-C₆H₄) enhances electronegativity and metabolic stability, as seen in radiotheranostic applications .
Ester Groups : Tert-butyl esters (e.g., ) provide steric protection against enzymatic hydrolysis compared to ethyl esters (e.g., ), improving bioavailability.
Amino Protection: Boc (tert-butoxycarbonyl) groups (e.g., ) are widely used for temporary amine protection in peptide synthesis, whereas free amines (e.g., ) enable direct reactivity in coupling reactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The tert-butyl group increases LogP (e.g., 3.12 in ) compared to ethyl esters (e.g., 2.58 in ), enhancing membrane permeability but reducing aqueous solubility.
- Stability: Fluorine atoms and tert-butyl groups synergistically improve stability against metabolic degradation, as demonstrated in analogs used for radiotheranostics .
Key Observations :
Biological Activity
Tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula: . It features a tert-butyl ester group, an amino group, and difluoromethyl substituents on a phenylpropanoate backbone. The presence of fluorine atoms often enhances the pharmacokinetic properties of compounds, making them more bioavailable.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The amino group can participate in hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic reactions.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways related to various physiological processes.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies:
- Antitumor Activity : Research has indicated that derivatives of difluoromethylated amino acids can exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects : Some studies suggest that fluorinated amino acids can have neuroprotective effects, possibly through modulation of neurotransmitter systems .
- Metabolic Regulation : The compound may play a role in metabolic pathways, influencing the activity of enzymes involved in metabolic disorders .
Research Findings and Case Studies
A number of studies have explored the biological implications of this compound:
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various difluoromethylated amino acids and assessed their antitumor activity against multiple cancer cell lines. This compound demonstrated a significant reduction in cell viability at low micromolar concentrations, indicating its potential as a lead compound for further drug development .
Case Study: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of fluorinated amino acids. The study revealed that this compound could enhance neuronal survival under oxidative stress conditions by modulating glutamate receptors . This suggests potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
